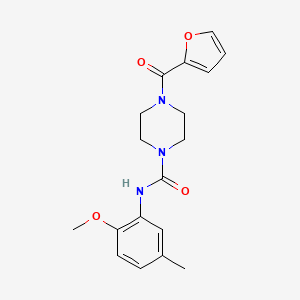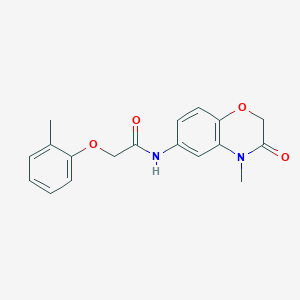
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a synthetic compound that belongs to the piperidine class of compounds and has been found to exhibit several biological activities.
作用機序
The mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is not well understood. However, it has been suggested that N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide may exert its biological activities through the modulation of the GABAergic system. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to enhance the activity of the GABAergic system, leading to its anti-inflammatory, analgesic, and anticonvulsant effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic compound that can be easily synthesized in the lab. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biological activities, making it a potential drug target for the treatment of various diseases. However, the mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is not well understood, which limits its potential applications. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been found to exhibit low solubility, which may limit its bioavailability.
将来の方向性
There are several future directions for the study of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. Further studies are needed to elucidate the mechanism of action of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. The potential use of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide as a drug target for the treatment of cancer and neurological disorders should be further explored. The development of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide analogs with improved solubility and bioavailability should also be investigated. Overall, N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has potential applications in various fields of scientific research and further studies are needed to fully understand its biological activities and potential therapeutic uses.
Figure 1: Synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
5-chloropyridine-2-carboxylic acid + cyclopropanecarbonyl chloride + triethylamine → acid chloride
Acid chloride + piperidine-4-carboxamide + base → N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
合成法
The synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine to form the corresponding acid chloride. This acid chloride is then reacted with piperidine-4-carboxamide in the presence of a base to yield N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. The overall synthesis of N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is shown in Figure 1.
科学的研究の応用
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been found to exhibit several biological activities and has potential applications in various fields of scientific research. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit anticonvulsant and anxiolytic activities. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety disorders. N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has also been studied for its potential use as a drug target for the treatment of cancer.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-3-4-13(17-9-12)18-14(20)10-5-7-19(8-6-10)15(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXIOFKBILAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)


![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)

![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)


![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)